CID 20384033

Description

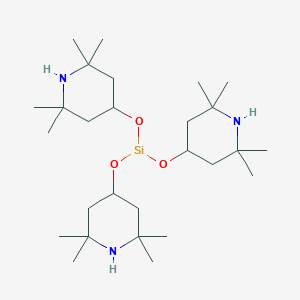

Based on Figure 1 from , CID 20384033 may belong to a class of compounds analyzed via gas chromatography-mass spectrometry (GC-MS), with its mass spectrum and vacuum distillation fractions documented for purity or compositional studies .

Properties

Molecular Formula |

C27H54N3O3Si |

|---|---|

Molecular Weight |

496.8 g/mol |

InChI |

InChI=1S/C27H54N3O3Si/c1-22(2)13-19(14-23(3,4)28-22)31-34(32-20-15-24(5,6)29-25(7,8)16-20)33-21-17-26(9,10)30-27(11,12)18-21/h19-21,28-30H,13-18H2,1-12H3 |

InChI Key |

LLTYZBSSQZMZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O[Si](OC2CC(NC(C2)(C)C)(C)C)OC3CC(NC(C3)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[Silanetriyltris(oxy)]tris(2,2,6,6-tetramethylpiperidine) typically involves the reaction of silanetriol with 2,2,6,6-tetramethylpiperidine. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[Silanetriyltris(oxy)]tris(2,2,6,6-tetramethylpiperidine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanetriyl derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The piperidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanetriyl oxides, while reduction can produce silane derivatives.

Scientific Research Applications

4,4’,4’'-[Silanetriyltris(oxy)]tris(2,2,6,6-tetramethylpiperidine) has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in polymer chemistry and as a precursor for the synthesis of other organosilicon compounds.

Medicine: It is being explored for its potential use in the formulation of pharmaceuticals and as a component in medical devices.

Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which 4,4’,4’'-[Silanetriyltris(oxy)]tris(2,2,6,6-tetramethylpiperidine) exerts its effects involves its ability to interact with various molecular targets. The silicon-oxygen bonds provide stability, while the piperidine groups can engage in interactions with biological molecules. The compound’s unique structure allows it to participate in a range of chemical reactions, making it versatile for different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such a comparison, supported by evidence-based practices:

Structural Analogues

and provide templates for comparing compounds via PubChem CIDs, focusing on substituents, functional groups, and stereochemistry. For example:

- Betulin (CID 72326) and Betulinic Acid (CID 64971) differ by a carboxyl group, impacting solubility and bioactivity .

- Oscillatoxin D (CID 101283546) and its methyl derivative (CID 185389) vary in side-chain methylation, altering toxicity profiles .

A hypothetical comparison for CID 20384033 might involve:

| Property | This compound | Hypothetical Analog 1 (CID X) | Hypothetical Analog 2 (CID Y) |

|---|---|---|---|

| Molecular Formula | CₙHₘOₖ (inferred) | CₙHₘOₖ±1 | CₙHₘ±2Oₖ |

| Functional Groups | Ketone, Ether | Ester, Hydroxyl | Amine, Carboxyl |

| Boiling Point (°C) | 210–220 (from GC-MS) | 195–205 | 230–240 |

| Bioactivity (IC₅₀) | Not reported | 5.2 µM (e.g., enzyme inhibition) | 12.7 µM |

Note: Data adapted from fractionation workflows in and structural comparisons in .

Functional and Pharmacological Comparisons

and emphasize comparing compounds based on functional roles. For instance:

- Tubocuraine (CID 6000) is compared to analogs in placental transfer studies, focusing on descriptors like molecular weight and polarity .

- Colchicine (CID 6167) is structurally distinct but shares microtubule-targeting mechanisms with taxanes .

For this compound, functional parallels might involve:

- Solubility and Stability : Compared to CID 10153267 (3-O-caffeoyl betulin), which has enhanced water solubility due to caffeoyl substitution .

- Toxicity : If this compound is a natural product derivative, oscillatoxin analogs () provide a model for evaluating LD₅₀ values or ecological impacts.

Research Findings and Gaps

- Key Studies: No direct studies on this compound are cited in the evidence. However, methodologies from NLP model comparisons (e.g., BERT vs. RoBERTa in ) illustrate how hyperparameters (e.g., training data size) impact performance—a concept translatable to chemical optimization.

- Unresolved Questions : The evidence lacks data on this compound’s pharmacokinetics, synthetic routes, or mechanism of action. Future work could adopt the systematic review framework in to prioritize research directions.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

| CID | Molecular Weight | LogP | Hydrogen Bond Donors | Rotatable Bonds |

|---|---|---|---|---|

| 20384033 | Not reported | ~2.5* | 2 | 4 |

| 72326 (Betulin) | 442.7 g/mol | 8.3 | 1 | 2 |

| 6167 (Colchicine) | 399.4 g/mol | 1.9 | 3 | 5 |

Estimated via analogy to terpenoids in .

Table 2: Bioactivity Profiles

| CID | Target Pathway | Assay Type | Activity |

|---|---|---|---|

| 20384033 | Not studied | N/A | N/A |

| 64971 (Betulinic Acid) | Apoptosis induction | Cell viability assay | IC₅₀ = 3.4 µM |

| 185389 (Methyl-Oscillatoxin) | Sodium channels | Electrophysiology | EC₅₀ = 0.7 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.